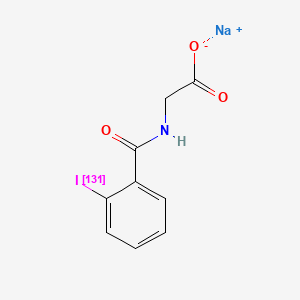

Sodium iodohippurate (131I)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iodohippurate sodium I-131 is a radiopharmaceutical compound used primarily in the diagnostic evaluation of kidney function and urinary tract obstructions. It is a sterile solution containing o-iodohippurate sodium, in which a portion of the molecules contain radioactive iodine (I-131) in the molecular structure . This compound is particularly valuable in renal scintigraphy, allowing for the assessment of effective renal plasma flow and other renal functions .

Wissenschaftliche Forschungsanwendungen

Natrium-Iodohippurat I-131 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Tracer in verschiedenen chemischen Reaktionen verwendet, um Reaktionsmechanismen und Kinetik zu untersuchen.

Biologie: Wird in Studien zur Nierenfunktion und Harnwegdynamik eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-Iodohippurat I-131 beinhaltet seine schnelle Aufnahme und Ausscheidung durch die Nieren. Nach intravenöser Verabreichung wird die Verbindung schnell vom Renalsystem aufgenommen, wobei die maximale renale Aufnahme innerhalb von 2-5 Minuten erfolgt. Das radioaktive Jod (I-131) emittiert Gammastrahlung, die mit Hilfe von bildgebenden Geräten zur Beurteilung der Nierenfunktion und von Harnwegsobstruktionen detektiert werden kann . Die Verbindung zielt hauptsächlich auf die Nierentubuli und Glomeruli ab, was eine detaillierte Bildgebung und Funktionsanalyse der Nieren ermöglicht .

Ähnliche Verbindungen:

Iodohippursäure I-123: Ein weiteres Radiopharmazeutikum, das für ähnliche diagnostische Zwecke verwendet wird, jedoch mit einem anderen radioaktiven Isotop (I-123), das eine kürzere Halbwertszeit hat und weniger Strahlung emittiert.

Natriumiodid I-131: Wird zur Behandlung von Schilddrüsenkrankheiten und als diagnostisches Mittel für die Schilddrüsenfunktion verwendet, aber nicht speziell für die Nierenbildgebung.

Einzigartigkeit: Natrium-Iodohippurat I-131 ist einzigartig aufgrund seiner spezifischen Anwendung in der Nierenszintigrafie und seiner Fähigkeit, detaillierte Bilder der Nierenfunktion und Harnwegdynamik zu liefern. Seine längere Halbwertszeit im Vergleich zu Iodohippursäure I-123 ermöglicht längere Bildgebungssitzungen, was es besonders nützlich in klinischen Umgebungen macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-131 involves the iodination of hippuric acid. The process typically includes the following steps:

Iodination: Hippuric acid is reacted with iodine-131 in the presence of an oxidizing agent to introduce the radioactive iodine into the benzene ring.

Neutralization: The resulting iodinated product is neutralized with sodium hydroxide to form the sodium salt of iodohippurate.

Industrial Production Methods: Industrial production of iodohippurate sodium I-131 follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and specific activity. Quality control measures include radiochemical purity assessments using thin-layer chromatography and ensuring the pH of the final product is between 7.0 and 8.5 .

Types of Reactions:

Substitution Reactions: Iodohippurate sodium I-131 can undergo nucleophilic substitution reactions due to the presence of the iodine atom on the benzene ring.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial iodination step.

Sodium Hydroxide: Utilized for neutralization to form the sodium salt.

Major Products:

Wirkmechanismus

The mechanism of action of iodohippurate sodium I-131 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is quickly taken up by the renal system, with maximum renal uptake occurring within 2-5 minutes. The radioactive iodine (I-131) emits gamma radiation, which can be detected using imaging equipment to assess renal function and urinary tract obstructions . The compound primarily targets the renal tubules and glomeruli, allowing for detailed imaging and functional analysis of the kidneys .

Vergleich Mit ähnlichen Verbindungen

Iodohippuric Acid I-123: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope (I-123) that has a shorter half-life and emits less radiation.

Sodium Iodide I-131: Used in the treatment of thyroid disorders and as a diagnostic agent for thyroid function, but not specifically for renal imaging.

Uniqueness: Iodohippurate sodium I-131 is unique due to its specific application in renal scintigraphy and its ability to provide detailed imaging of renal function and urinary tract dynamics. Its longer half-life compared to Iodohippuric Acid I-123 allows for extended imaging sessions, making it particularly useful in clinical settings .

Eigenschaften

CAS-Nummer |

881-17-4 |

|---|---|

Molekularformel |

C9H7INNaO3 |

Molekulargewicht |

331.05 g/mol |

IUPAC-Name |

sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |

InChI |

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |

InChI-Schlüssel |

XYITYKDGJLHYPW-UDYUCQKZSA-M |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |

| 881-17-4 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

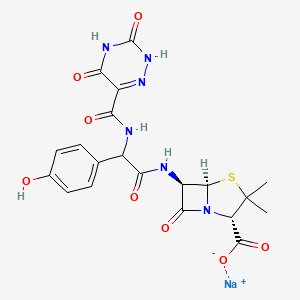

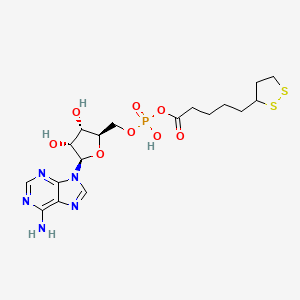

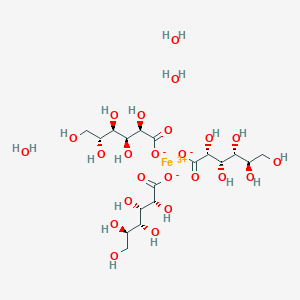

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)

![(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1262065.png)

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)